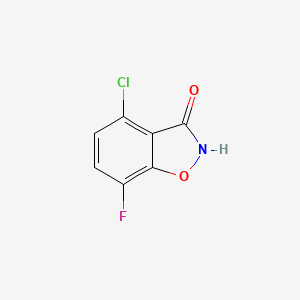![molecular formula C8H9N3OS B13219686 [2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B13219686.png)
[2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanol is a heterocyclic compound that features both pyrazole and thiazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanol typically involves the formation of the pyrazole and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 1-methyl-1H-pyrazole-3-carbaldehyde, which is then reacted with a thioamide to form the thiazole ring. The final step involves the reduction of the intermediate to yield the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvents, and temperature control to ensure efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The hydrogen atoms on the pyrazole and thiazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or acids, while substitution could introduce various functional groups onto the rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its heterocyclic rings are known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the synthesis of materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it versatile for industrial applications.
Wirkmechanismus
The mechanism of action of [2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanol involves its interaction with specific molecular targets. The pyrazole and thiazole rings can bind to enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazole and thiazole derivatives, such as:
- 2-(1H-pyrazol-3-yl)phenol
- 3-(5-methyl-1H-pyrazol-3-yl)thiazole
Uniqueness
What sets [2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanol apart is its specific combination of pyrazole and thiazole rings, which imparts unique chemical and biological properties. This combination allows for a broader range of interactions and applications compared to compounds with only one of these rings.
Eigenschaften
Molekularformel |
C8H9N3OS |
|---|---|
Molekulargewicht |
195.24 g/mol |
IUPAC-Name |
[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C8H9N3OS/c1-11-3-2-7(10-11)8-9-6(4-12)5-13-8/h2-3,5,12H,4H2,1H3 |
InChI-Schlüssel |
FQGKSXDPGLWFLP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=N1)C2=NC(=CS2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B13219608.png)
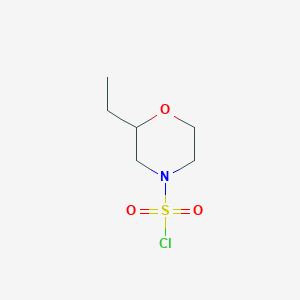
![4-Methoxy-3-[(propan-2-yloxy)methyl]aniline](/img/structure/B13219627.png)
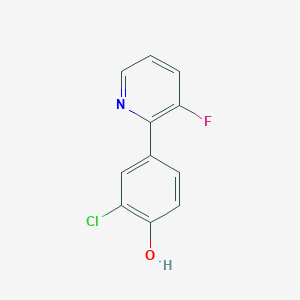
![2-[2-Chloro-1-(methoxymethyl)-1H-imidazol-5-yl]acetonitrile](/img/structure/B13219636.png)
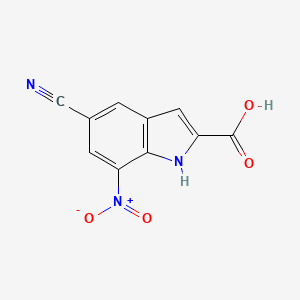
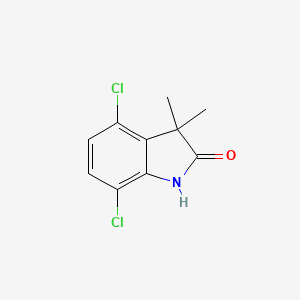
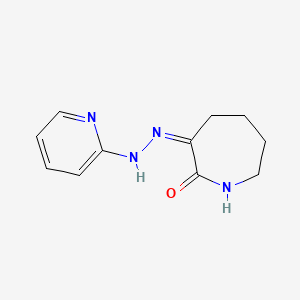
![Methyl 2,4,4-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13219652.png)
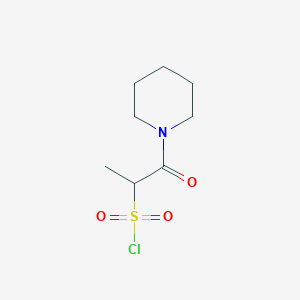

![2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13219679.png)

